Cas no 13532-77-9 (5-Amino-2,2-dimethylpentan-1-ol)

5-Amino-2,2-dimethylpentan-1-ol 化学的及び物理的性質

名前と識別子

-

- 5-Amino-2,2-dimethylpentan-1-ol

- 5-Amino-2,2-dimethyl-1-pentanol

- TIMTEC-BB SBB007685

- 5-AMINO-2,2-DIMETHYL-PENTAN-1-OL

- 5-AMINO-2,2-DIMETHYLPENTANOL

- 2,2-DIMETHYL-5-AMINO-1-PENTANOL

- 5-Hydroxy-4,4-dimethylpentylamine

- 1-Pentanol,5-amino-2,2-dimethyl-

- 5-Amino-2,2-dimethyl-1-pentyl alcohol

- ASINEX-REAG BAS 07648341

- 5-Amino-2,2-dimethylpentanol98%

- 5-Amino-2,2-dimethylpentanol 98%

- 5-amino-2,2,-dimethylpentan-1-ol

- AKOS000303030

- SCHEMBL994485

- 5-Amino-2,2-dimethyl-1-pentanol #

- J-006682

- EN300-84776

- DTXSID70159312

- SB83883

- 1-Pentanol, 5-amino-2,2-dimethyl-

- BS-23320

- Z1203160200

- MFCD00043626

- 13532-77-9

- FT-0619971

- CS-0119951

- DTXCID9081803

- DB-042283

-

- MDL: MFCD00043626

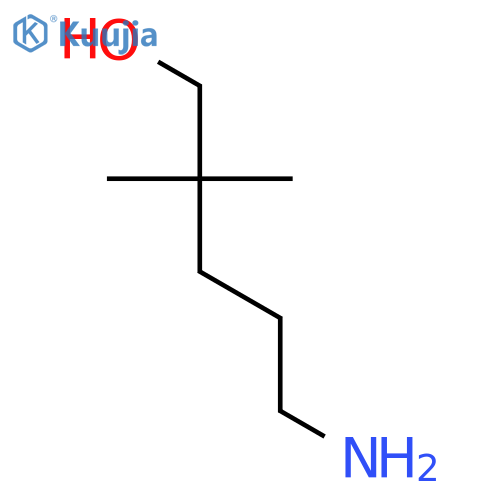

- インチ: InChI=1S/C7H17NO/c1-7(2,6-9)4-3-5-8/h9H,3-6,8H2,1-2H3

- InChIKey: ZOOPONUAQQEUQX-UHFFFAOYSA-N

- ほほえんだ: CC(C)(CCCN)CO

計算された属性

- せいみつぶんしりょう: 131.13100

- どういたいしつりょう: 131.131

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 71.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 46.2A^2

- 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 0.903

- ふってん: 239.4°Cat760mmHg

- フラッシュポイント: 華氏温度:226.4°f< br / >摂氏度:108°C< br / >

- PSA: 46.25000

- LogP: 1.44410

- ようかいせい: 使用できません

5-Amino-2,2-dimethylpentan-1-ol セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H317-H318

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36-43

- セキュリティの説明: S26-S37/39

-

危険物標識:

- リスク用語:R22

- 危険レベル:IRRITANT

5-Amino-2,2-dimethylpentan-1-ol 税関データ

- 税関コード:2922199090

- 税関データ:

中国税関コード:

2922199090概要:

2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

5-Amino-2,2-dimethylpentan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-226907-5g |

5-Amino-2,2-dimethylpentanol, |

13532-77-9 | 5g |

¥925.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A939782-250mg |

5-Amino-2,2-dimethylpentan-1-ol |

13532-77-9 | 95% | 250mg |

¥152.10 | 2022-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A939782-5g |

5-Amino-2,2-dimethylpentan-1-ol |

13532-77-9 | 95% | 5g |

¥756.00 | 2022-09-02 | |

| Apollo Scientific | OR12007-5g |

5-Amino-2,2-dimethylpentanol |

13532-77-9 | 95% | 5g |

£335.00 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1190591-5g |

5-Amino-2,2-dimethylpentan-1-ol |

13532-77-9 | 95% | 5g |

¥871.00 | 2024-06-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 636266-25G |

5-Amino-2,2-dimethylpentan-1-ol |

13532-77-9 | 25G |

¥6091.42 | 2022-02-24 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 636266-5G |

5-Amino-2,2-dimethylpentan-1-ol |

13532-77-9 | 5G |

¥1619.57 | 2022-02-24 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-226907-5 g |

5-Amino-2,2-dimethylpentanol, |

13532-77-9 | 5g |

¥925.00 | 2023-07-11 | ||

| Chemenu | CM343377-5g |

5-Amino-2,2-dimethylpentanol |

13532-77-9 | 95%+ | 5g |

$343 | 2023-02-02 | |

| Chemenu | CM343377-1g |

5-Amino-2,2-dimethylpentanol |

13532-77-9 | 95%+ | 1g |

$86 | 2023-02-02 |

5-Amino-2,2-dimethylpentan-1-ol 関連文献

-

Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

5-Amino-2,2-dimethylpentan-1-olに関する追加情報

Chemical Profile of 5-Amino-2,2-dimethylpentan-1-ol (CAS No. 13532-77-9)

5-Amino-2,2-dimethylpentan-1-ol, identified by its Chemical Abstracts Service (CAS) number 13532-77-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aliphatic amine features a branched C6 backbone with an amino group at the terminal carbon, making it a versatile intermediate in synthetic chemistry. Its structural uniqueness has garnered attention in various scientific applications, particularly in the development of bioactive molecules and fine chemicals.

The compound’s molecular formula, C8H17NO, underscores its hydrophobic nature due to the predominance of carbon and hydrogen atoms, balanced by the polar amino group. This balance imparts 5-Amino-2,2-dimethylpentan-1-ol with both lipophilic and hydrophilic characteristics, facilitating its role as a building block in drug design. Recent studies have highlighted its potential in constructing peptidomimetics and enzyme inhibitors, where its rigidified backbone mimics natural amino acid sequences.

In the context of pharmaceutical innovation, 5-Amino-2,2-dimethylpentan-1-ol has been explored as a precursor for non-peptide analogs. Its ability to undergo selective functionalization at the amino and hydroxyl positions allows for the creation of diverse pharmacophores. For instance, modifications at the secondary amine can lead to chiral centers, which are crucial for achieving enantioselective drug candidates. This aspect aligns with the growing emphasis on stereoselective synthesis in modern medicine.

Recent advancements in computational chemistry have further illuminated the synthetic pathways involving 5-Amino-2,2-dimethylpentan-1-ol. Molecular modeling studies suggest that this compound can serve as a scaffold for developing kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The branched structure disrupts typical hydrogen bonding patterns, offering a novel approach to binding pockets on target proteins. Such insights are derived from high-throughput virtual screening campaigns that prioritize compounds with unique topologies.

The compound’s utility extends beyond pharmacology into materials science. Its structural motif has been investigated for potential applications in polymer chemistry, where it could enhance thermal stability or mechanical properties through copolymerization. Researchers have experimentally demonstrated that incorporating derivatives of 5-Amino-2,2-dimethylpentan-1-ol into polyethylene matrices improves their resistance to oxidative degradation. This dual applicability underscores its interdisciplinary relevance.

From an industrial perspective, the synthesis of 5-Amino-2,2-dimethylpentan-1-ol presents both challenges and opportunities. Traditional routes often rely on multi-step reductions or reductive aminations of ketone precursors. However, catalytic methods employing transition metals have emerged as more efficient alternatives. For example, palladium-catalyzed cross-coupling reactions can streamline its preparation from readily available acyclic precursors while minimizing waste generation—a critical consideration in green chemistry initiatives.

The biological activity of 5-Amino-2,2-dimethylpentan-1-ol has also been scrutinized in vitro using cell-based assays. Preliminary findings indicate that certain derivatives exhibit mild agonist activity at specific G protein-coupled receptors (GPCRs), though further optimization is required to enhance potency and selectivity. These early successes underscore the importance of structural diversity when designing novel therapeutics based on this scaffold.

Regulatory considerations play a significant role in advancing compounds like 5-Amino-2,2-dimethylpentan-1-ol into clinical trials. Compliance with Good Manufacturing Practices (GMP) ensures consistency during large-scale production, while toxicological assessments mitigate potential risks associated with novel chemical entities. Collaborative efforts between academia and industry are fostering more efficient pathways from bench to market by leveraging preclinical data repositories.

The future trajectory of research on 5-Amino-2,2-dimethylpentan-1-ol appears promising, driven by interdisciplinary collaborations and technological innovations. Advances in biocatalysis may enable enzymatic routes to this compound or its derivatives under mild conditions—reducing reliance on harsh reagents or solvents. Simultaneously, artificial intelligence (AI) is being employed to predict novel derivatives with enhanced properties before experimental validation becomes necessary.

In summary,5-Amino-2,2-dimethylpentan-1-ol (CAS No. 13532-77-9) represents a multifaceted compound with broad utility across pharmaceuticals and materials science. Its unique structural features offer advantages for drug design while presenting opportunities for sustainable synthesis methods。 As research continues to uncover new applications,this molecule will likely remain at the forefront of chemical innovation。

13532-77-9 (5-Amino-2,2-dimethylpentan-1-ol) 関連製品

- 2580099-92-7(rac-methyl (1R,5R,6S)-3-azabicyclo3.2.0heptane-6-carboxylate)

- 1019767-63-5(4-(benzyloxy)-3-bromopyridine)

- 1356837-87-0(Penicillin V-d5)

- 446308-75-4(1-(2-methylbenzoyl)-3-(pyrimidin-2-yl)thiourea)

- 2160525-19-7(2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid)

- 667435-74-7(2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)

- 1357624-97-5(1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)

- 2228216-69-9(2-1-(2-aminopropan-2-yl)cyclopropyl-N,N-dimethylaniline)

- 1510728-51-4(2-Methyl-2,7-dihydropyrano[3,4-c]pyrazol-4(5H)-one)

- 899981-72-7(methyl 4-{5-amino-1-(3-fluorophenyl)methyl-1H-1,2,3-triazole-4-amido}benzoate)